Methyl 3-methoxypent-2-enoate
CAS No.: 104065-67-0
Cat. No.: VC20894109
Molecular Formula: C₇H₁₂O₃
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104065-67-0 |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | methyl 3-methoxypent-2-enoate |
| Standard InChI | InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 |
| Standard InChI Key | IRRQVKLYAFXAKM-UHFFFAOYSA-N |
| SMILES | CCC(=CC(=O)OC)OC |
| Canonical SMILES | CCC(=CC(=O)OC)OC |
Introduction
Chemical Structure and Identification
Methyl 3-methoxypent-2-enoate belongs to the class of α,β-unsaturated esters with an enol ether functionality. The compound possesses a central carbon-carbon double bond between C-2 and C-3, with a methoxy group attached to C-3 and an ethyl group completing the pentene backbone.
Identification Parameters
The compound can be uniquely identified through several key parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 104065-67-0 |
| Molecular Formula | C₇H₁₂O₃ |
| IUPAC Name | Methyl 3-methoxypent-2-enoate |
| Synonyms | Methyl 3-methoxy-2-pentenoate; 2-Pentenoic acid, 3-methoxy-, methyl ester; Methyl 3-methoxy-3-ethylacrylate |
| Exact Mass | 144.07900 |
| HS Code | 2918990090 |
The structure contains functional groups that facilitate various chemical transformations, particularly at the electron-rich double bond and the potentially reactive ester group .
Physicochemical Properties
Methyl 3-methoxypent-2-enoate exhibits a unique set of physicochemical properties that determine its behavior in different environments and reactions.
Physical Properties
The compound exists as a liquid at room temperature with moderate viscosity and characteristic odor.
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Color | Colorless to pale yellow |
| Density | 0.978 g/cm³ |
| Boiling Point | 188.6°C at 760 mmHg |
| Melting Point | Not available in literature |
| Flash Point | 69.3°C |
| Refractive Index | 1.427 |
| Vapor Pressure | 0.595 mmHg at 25°C |
These physical properties indicate a compound with moderate volatility and flammability, requiring appropriate handling procedures in laboratory and industrial settings .
Chemical Properties
The chemical behavior of methyl 3-methoxypent-2-enoate is governed by its functional groups:
| Property | Value |
|---|---|
| Polar Surface Area (PSA) | 35.53000 |
| LogP | 1.09970 |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); Limited solubility in water |
| Chemical Stability | Stable under normal conditions; Sensitive to strong oxidizing agents |
| Reactivity | Reactive at the α,β-unsaturated system; Susceptible to nucleophilic addition |
The moderate LogP value suggests a balance between hydrophilic and lipophilic properties, making it compatible with a range of reaction media and potentially useful as an intermediate in various synthetic pathways .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of methyl 3-methoxypent-2-enoate, with varying yields and starting materials.
Trimethoxymethane Method
One efficient method for synthesizing methyl 3-methoxypent-2-enoate involves the reaction of 2-pentanone with trimethoxymethane in the presence of a strong acid catalyst:
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Reagents: 2-pentanone, trimethoxymethane, concentrated sulfuric acid
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Conditions: Initial cooling to 0°C, followed by warming to room temperature for 24 hours
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Purification: Concentration and distillation under reduced pressure
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Yield: Approximately 64%
This method represents a straightforward approach utilizing readily available starting materials and provides the target compound in moderate to good yield .
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of methyl 3-methoxypent-2-enoate.
Applications and Uses
Based on its structural features and chemical properties, methyl 3-methoxypent-2-enoate has several potential applications.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis:
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As an electrophile in conjugate addition reactions
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As a dienophile in Diels-Alder reactions
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As a substrate for various C-C bond forming reactions
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As an intermediate in the synthesis of complex natural products
The α,β-unsaturated system coupled with the methoxy substituent provides a unique reactivity profile that can be exploited in stereoselective transformations.
Structure-Activity Relationships
The structural features of methyl 3-methoxypent-2-enoate can be compared to related compounds to understand structure-activity relationships.
Comparison with Similar Compounds
Structural modifications affect the reactivity and properties:
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Variation of the alkyl chain length (e.g., methyl vs. ethyl substituents)
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Substitution at the α or β position with halogens or other functional groups
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Replacement of the methoxy group with other electron-donating or withdrawing groups
For example, the brominated analog methyl 4-bromo-3-methoxypent-2-enoate exhibits enhanced electrophilicity at the β-position, facilitating nucleophilic substitution and coupling reactions.
Stereochemistry Considerations
The C2-C3 double bond in methyl 3-methoxypent-2-enoate can exist in either E or Z configuration, potentially leading to diastereomers with different reactivity profiles and physical properties. The predominant isomer formed during synthesis depends on the specific reaction conditions and substrates used.
| Safety Parameter | Value/Recommendation |
|---|---|
| Flash Point | 69.3°C |
| Flammability | Combustible liquid |
| Stability | Stable under normal conditions |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
| Personal Protection | Chemical-resistant gloves, safety goggles, adequate ventilation |
The flash point of 69.3°C indicates that the compound is combustible and requires appropriate fire safety measures .
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